molecular formula C12H14BrFO3 B14017975 Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate

Cat. No.: B14017975
M. Wt: 305.14 g/mol
InChI Key: RHLOGFYBQVTCEQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate (CAS: 2624417-43-0, molecular formula: C₁₂H₁₄BrFO₃) is a substituted benzoate ester featuring a bromine atom at position 5, a fluorine atom at position 2, and an isopropoxy group at position 3 of the benzene ring. With a purity of 97%, this compound is classified under GHS hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating precautions such as avoiding inhalation and using protective equipment .

Properties

Molecular Formula

C12H14BrFO3

Molecular Weight

305.14 g/mol

IUPAC Name

ethyl 5-bromo-2-fluoro-3-propan-2-yloxybenzoate

InChI

InChI=1S/C12H14BrFO3/c1-4-16-12(15)9-5-8(13)6-10(11(9)14)17-7(2)3/h5-7H,4H2,1-3H3

InChI Key

RHLOGFYBQVTCEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)OC(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate typically involves the esterification of 5-bromo-2-fluoro-3-isopropoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and inhibition.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can then interact with enzymes or receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The compound belongs to a broader class of ethyl 5-bromo-substituted benzoates and heteroaromatic esters. Key structural analogues are listed below, with comparisons focusing on substituent effects, physicochemical properties, and commercial status.

Substituent Variations and Structural Impact

Position 2 Substituents
  • Fluorine (F) : Present in the target compound, fluorine’s high electronegativity and small atomic radius enhance electronic effects (e.g., electron-withdrawing) and metabolic stability compared to bulkier groups.
  • Methoxy (OMe) : Ethyl 5-bromo-2-methoxybenzoate (C₁₀H₁₁BrO₃) introduces a methoxy group, which is less bulky than isopropoxy but may reduce lipophilicity .
Position 3 and 4 Substituents
  • Diethoxy (OEt) : Ethyl 5-bromo-2,4-diethoxybenzoate (C₁₃H₁₇BrO₄) features ethoxy groups at positions 2 and 4, enhancing electron-donating effects and solubility in polar solvents .
Heteroaromatic Analogues
  • Thiophene/Pyridine Derivatives : Compounds like ethyl 5-bromothiophene-2-carboxylate replace the benzene ring with a thiophene moiety, altering conjugation and electronic properties, which may influence applications in materials science .

Physicochemical and Commercial Comparison

Compound Name Substituents Molecular Formula Purity Availability
Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate 5-Br, 2-F, 3-OiPr C₁₂H₁₄BrFO₃ 97% Discontinued
Ethyl 5-bromo-2,4-diethoxybenzoate 5-Br, 2-OEt, 4-OEt C₁₃H₁₇BrO₄ Unknown Available
Ethyl 5-bromo-2-chlorobenzoate 5-Br, 2-Cl C₉H₈BrClO₂ Unknown Available
Ethyl 5-bromothiophene-2-carboxylate Thiophene core, 5-Br C₈H₇BrO₂S Unknown Available
  • Commercial Status : The target compound’s discontinued status contrasts with analogues like ethyl 5-bromo-2,4-diethoxybenzoate, which remain available. This may reflect synthesis challenges (e.g., introducing fluorine and isopropoxy groups) or niche demand .
  • Hazard Profile : While hazard data for analogues are unavailable, the target compound’s warnings (skin/eye/respiratory irritation) are typical for halogenated esters, suggesting similar handling requirements for structural relatives .

Research Implications

  • Reactivity : The bromine atom at position 5 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine’s electronic effects may direct regioselectivity in further substitutions.
  • Biological Activity : The isopropoxy group’s lipophilicity could enhance cell permeability, making the compound a candidate for prodrug development, though its discontinued status limits current studies .

Biological Activity

Ethyl 5-bromo-2-fluoro-3-isopropoxybenzoate is a synthetic organic compound with potential biological activities. It belongs to the class of benzoates, which are known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H14BrF O3
  • Molecular Weight : 303.14 g/mol

This compound features a bromine atom and a fluorine atom in its structure, which may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The presence of halogen atoms (bromine and fluorine) can enhance lipophilicity and affect the compound's binding affinity to various receptors.

Key Mechanisms Include:

  • Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems such as serotonin or dopamine pathways.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, revealing promising results:

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of benzoates have been noted for their effectiveness against various bacterial strains. The presence of bromine and fluorine may enhance the antimicrobial efficacy through increased membrane permeability or interference with metabolic processes.

Antitumor Potential

Studies on related compounds indicate that halogenated benzoates can exhibit antitumor activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. This compound's structure suggests potential activity against specific cancer types.

Data Table: Comparative Biological Activities

Compound NameActivity TypeReference
This compoundAntimicrobial
Ethyl 4-amino-5-chloro-2-methoxybenzoateAntitumor
Ethyl 3-bromo-2-fluorobenzoateAntimicrobial
HexamethylmelamineAntitumor

Case Studies

  • Antibacterial Efficacy : A study evaluating the antibacterial properties of ethyl benzoates demonstrated that compounds with halogen substitutions showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus.
  • Anticancer Research : In vitro studies indicated that similar compounds could induce cell cycle arrest in cancer cell lines, suggesting a potential therapeutic application for this compound in oncology.

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